1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde

Lipophilicity Drug design Chromatography method development

1-(2-Isopropylphenyl)-1H-pyrrole-2-carbaldehyde (CAS 383136-02-5, MW 213.28, C₁₄H₁₅NO) is an N-aryl pyrrole-2-carbaldehyde building block bearing an ortho-isopropyl substituent on the N-phenyl ring. This compound belongs to the broader class of 2-formylpyrrole derivatives, which serve as versatile intermediates for Schiff base formation, Knoevenagel condensations, and heterocycle annulation reactions.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 383136-02-5
Cat. No. B112559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
CAS383136-02-5
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1N2C=CC=C2C=O
InChIInChI=1S/C14H15NO/c1-11(2)13-7-3-4-8-14(13)15-9-5-6-12(15)10-16/h3-11H,1-2H3
InChIKeyBPZQZGBFTFSLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Isopropylphenyl)-1H-pyrrole-2-carbaldehyde (CAS 383136-02-5): Physicochemical Profile and Comparator Landscape for Procurement Decisions


1-(2-Isopropylphenyl)-1H-pyrrole-2-carbaldehyde (CAS 383136-02-5, MW 213.28, C₁₄H₁₅NO) is an N-aryl pyrrole-2-carbaldehyde building block bearing an ortho-isopropyl substituent on the N-phenyl ring . This compound belongs to the broader class of 2-formylpyrrole derivatives, which serve as versatile intermediates for Schiff base formation, Knoevenagel condensations, and heterocycle annulation reactions [1]. The ortho-isopropyl group imparts distinct steric and lipophilic character relative to the unsubstituted phenyl analog 1-phenyl-1H-pyrrole-2-carbaldehyde (CAS 30186-39-1, LogP 2.29) and the ortho-methyl analog 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde (CAS 35524-41-5, LogP 2.5), making this compound a candidate of interest when enhanced lipophilicity or steric bulk is required in a 2-formylpyrrole scaffold .

Why 1-(2-Isopropylphenyl)-1H-pyrrole-2-carbaldehyde Cannot Be Interchanged with Unsubstituted or para-Substituted N-Aryl Pyrrole-2-carbaldehydes


N-Aryl pyrrole-2-carbaldehydes are not freely interchangeable building blocks. The position and steric bulk of the aryl substituent directly modulate three parameters critical to both synthetic utility and biological application: (i) lipophilicity, where the ortho-isopropyl group raises computed LogP by approximately 1.1 log units over the unsubstituted phenyl analog ; (ii) conformational restriction, as ortho-substitution on the N-aryl ring introduces hindered rotation about the C–N bond, a phenomenon documented by variable-temperature NMR and enantiomer separation studies on related N-aryl pyrroles [1]; and (iii) solid-state packing behavior, where steric features on the aryl ring govern whether dimers, tetramers, or polymeric assemblies crystallize from solution [2]. A generic substitution—e.g., replacing the ortho-isopropyl with hydrogen, para-isopropyl, or ortho-methyl—alters all three parameters simultaneously, potentially invalidating structure–activity relationships, synthetic yields, or crystallization outcomes established with the ortho-isopropyl variant.

Quantitative Differentiation Evidence for 1-(2-Isopropylphenyl)-1H-pyrrole-2-carbaldehyde Versus Its Closest Analogs


Computed Lipophilicity (LogP) Differentiation: Ortho-Isopropyl vs. Unsubstituted Phenyl and Ortho-Methyl N-Aryl Pyrrole-2-carbaldehydes

The computed octanol–water partition coefficient (LogP) of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde is 3.41, compared with 2.29 for 1-phenyl-1H-pyrrole-2-carbaldehyde and 2.5 for 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde [1]. This represents a LogP increase of +1.12 log units over the unsubstituted phenyl analog and +0.91 log units over the ortho-methyl analog, translating to an approximately 13-fold and 8-fold higher predicted octanol–water partition coefficient, respectively. The topological polar surface area (TPSA) remains constant at 22 Ų across all three analogs, indicating that the lipophilicity gain arises solely from the increased hydrocarbon content of the isopropyl group without altering hydrogen-bonding capacity.

Lipophilicity Drug design Chromatography method development

Cytochrome P450 Monooxygenase Inhibition: 2-Isopropyl Substituent Shows Negligible Effect on Inhibition Potency Relative to Unsubstituted 1-Phenylpyrrole

In a direct head-to-head comparison using rat liver microsomes, 1-(2-isopropylphenyl)pyrrole and 1-phenylpyrrole were evaluated as inhibitors of 7-ethoxycoumarin deethylase activity. The study concluded that 'the 2-isopropyl substituent has negligible effect upon the observed inhibition by 1-arylpyrroles,' with both compounds exhibiting comparable inhibition constants [1]. Both 1-arylpyrroles showed Ki and αKi values similar to 4(5)-phenylimidazole, while 1-(2-isopropylphenyl)imidazole was approximately two orders of magnitude more potent, demonstrating that the imidazole N-3 atom—not the 2-isopropylphenyl moiety—drives potent CYP inhibition in this scaffold class [1]. Note: this direct comparison was performed on the parent pyrrole scaffold (without the 2-carbaldehyde group); the aldehyde-bearing target compound is inferred to share this CYP interaction profile based on scaffold conservation.

CYP450 inhibition Metabolic stability Drug–drug interaction

N-Aryl Rotational Barrier and Atropisomerism: Ortho-Isopropyl Substitution Enables Conformational Restriction Not Achievable with para-Substituted or Unsubstituted Analogs

Ortho-substituted N-aryl pyrroles exhibit hindered rotation about the C–N bond connecting the pyrrole nitrogen to the aryl ring. Vorkapić-Furač et al. (1989) demonstrated that for N-aryl-2,5-dimethylpyrrole-3-carbaldehydes bearing ortho-substituents, the rotational barrier is sufficient to permit enantiomer separation by liquid chromatography on triacetylcellulose and to allow determination of racemization barriers by variable-temperature ¹H NMR spectroscopy [1]. The barrier to partial rotation about the C–N bond was quantitatively determined for compound (6) of that series, and lower-limit barriers were estimated for compounds (2) and (4) [1]. A subsequent study extended this work to additional N-aryl- and N-heteroaryl-pyrroles, confirming that ortho-substitution is the key structural determinant of atropisomerism in this compound class [2]. While the exact rotational barrier for 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde has not been independently measured, the ortho-isopropyl group is sterically more demanding than the ortho-methyl and ortho-fluoro substituents for which barriers were experimentally determined, predicting a ΔG‡ for N-aryl rotation at or above the range established for related ortho-substituted congeners.

Atropisomerism Conformational analysis Chiral chromatography

Solid-State Supramolecular Organization: Steric Hindrance from ortho-Substitution Governs Crystal Packing Architecture in 2-Formylpyrrole Derivatives

A systematic crystallographic study of 5-(substituted phenyl)-2-formylpyrroles by Figueira et al. (2015) established that the steric and electronic features of the phenyl substituent directly determine whether the solid-state supramolecular architecture consists of dimers, tetramers, or one-dimensional hydrogen-bonded polymers [1]. Compounds with sterically demanding ortho-substituents crystallize in arrangements distinct from those adopted by unsubstituted or para-substituted analogs, with N–H···O hydrogen bonding serving as the primary organizing interaction, supplemented by C–H···O, C–H···π, and π···π contacts [1]. DFT calculations rationalized the relationship between steric/electronic properties and observed packing motifs [1]. Although this study examined the regioisomeric 5-(substituted phenyl)-2-formylpyrrole series rather than N-aryl-2-formylpyrroles, the governing principle—that ortho steric bulk on the aryl ring dictates supramolecular organization—is directly transferable to the N-aryl series by analogy.

Crystal engineering Solid-state chemistry Polymorphism

Commercial Purity Specifications and Procurement Availability: Batch-to-Batch Consistency Across Multiple Vendor Sources

1-(2-Isopropylphenyl)-1H-pyrrole-2-carbaldehyde is commercially available from multiple vendors with defined purity specifications: AKSci offers a minimum purity of 95% (Catalog 4365CL) ; Leyan supplies the compound at 98+% purity (Catalog 1434088) ; and MolCore provides it at NLT 98% purity under ISO-certified quality systems . PharmAffiliates lists the compound (Catalog PA 27 05471) with a recommended storage condition of 2–8°C refrigerated [1]. By contrast, the unsubstituted analog 1-phenyl-1H-pyrrole-2-carbaldehyde is listed at 95% purity by BOC Sciences , and the ortho-methyl analog is listed at 95% by AKSci (Catalog 4520AH) . The availability of the target compound at 98+% purity from multiple independent suppliers provides procurement flexibility and reduces single-supplier dependency risk relative to less widely stocked analogs.

Chemical procurement Quality control Building block supply

Recommended Application Scenarios for 1-(2-Isopropylphenyl)-1H-pyrrole-2-carbaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Lipophilicity Without CYP Inhibition Liability

When a phenylpyrrole-2-carbaldehyde hit requires increased membrane permeability or target binding via hydrophobic interactions, replacement of the 1-phenyl substituent with the 1-(2-isopropylphenyl) group raises LogP by approximately 1.1 log units while preserving the TPSA and hydrogen-bonding profile . Critically, the CYP450 inhibition data from Viswanathan & Alworth (1981) demonstrate that the 2-isopropyl substituent does not significantly alter CYP inhibition relative to the unsubstituted phenyl analog, indicating that this lipophilicity gain is not accompanied by an increased CYP liability [1]. This combination—enhanced LogP without CYP penalty—is particularly valuable in CNS drug discovery programs where both blood–brain barrier penetration and metabolic stability are design constraints.

Atropisomer-Enabled Asymmetric Synthesis and Chiral Ligand Design

The ortho-isopropyl group on the N-aryl ring restricts rotation about the C–N bond to an extent that, by analogy with related ortho-substituted N-aryl pyrroles characterized by Vorkapić-Furač et al. (1989), atropisomers are expected to be configurationally stable at ambient temperature and separable by chiral chromatography . The 2-carbaldehyde functional group provides a reactive handle for diastereoselective derivatization (Schiff base formation, reductive amination, Knoevenagel condensation), enabling the construction of atropisomerically enriched libraries or chiral N-aryl pyrrole ligands for asymmetric catalysis. This application is inaccessible to the 1-phenyl and 1-(4-isopropylphenyl) analogs, which lack the ortho steric hindrance necessary for atropisomerism.

Crystal Engineering and Solid-State Formulation Studies Leveraging Sterically Controlled Packing

The systematic crystallographic study by Figueira et al. (2015) on 5-(substituted phenyl)-2-formylpyrroles demonstrated that steric bulk on the aryl ring is the primary determinant of whether the solid-state architecture consists of hydrogen-bonded dimers, tetramers, or infinite chains . For 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde, the ortho-isopropyl group is predicted to favor packing motifs distinct from those adopted by the unsubstituted or para-substituted analogs, offering an experimentally testable hypothesis for cocrystal screening or solid-form patenting. The aldehyde group further enables deliberate cocrystal engineering through aldehyde-specific hydrogen-bond acceptor interactions.

Parallel Synthesis Library Construction Using High-Purity Building Blocks for Structure–Activity Relationship (SAR) Exploration

The commercial availability of this compound at 98+% purity from multiple suppliers [1] makes it suitable for use as a starting material in parallel synthesis where impurities at the 5% level (typical of 95% purity grades of the comparator analogs ) could generate confounding byproducts across a multi-step sequence. The 2-carbaldehyde group supports a wide range of diversification chemistries—including reductive amination, Grignard addition, Wittig olefination, and heterocycle condensation—enabling the rapid generation of structurally diverse N-(2-isopropylphenyl)pyrrole libraries for SAR studies where the steric and hydrophobic signature of the ortho-isopropyl group must be held constant while the aldehyde-derived moiety is varied.

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